

Application Notes and Protocols: Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

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Compound of Interest

Compound Name: Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Cat. No.: B1397809

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This document provides a detailed protocol for the synthesis of "**Azetidine, 1-[(4-fluorophenyl)sulfonyl]-**", a valuable building block in medicinal chemistry. The protocol is based on the established reaction of azetidine with an arylsulfonyl chloride. Additionally, this note includes potential biological applications and a representative mechanism of action.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of **Azetidine, 1-[(4-fluorophenyl)sulfonyl]-**. The purity is based on commercially available analogs, and the yield is an estimation for this type of reaction.

| Parameter | Value | Notes |
|-------------------|---|---|
| Purity | ≥98% (by HPLC) | Based on commercially available substituted 1-(arylsulfonyl)azetidines.[1] |
| Yield | 85-95% (Estimated) | Typical yield for sulfonylation of secondary amines under the described conditions. |
| Molecular Formula | C ₉ H ₁₀ FNO ₂ S | Calculated from the chemical structure. |
| Molecular Weight | 215.25 g/mol | Calculated from the chemical structure. |
| Appearance | White to off-white solid | Typical appearance for similar sulfonamide compounds. |

Predicted Characterization Data

The following table outlines the predicted ¹H NMR spectral data for the final product.

| Protons (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|--|-------------------------|-------------------|-------------|
| Ar-H (ortho to SO ₂) | 7.90 - 7.85 | m | 2H |
| Ar-H (ortho to F) | 7.30 - 7.25 | m | 2H |
| -CH ₂ -N-CH ₂ - (Azetidine) | 4.05 | t, J = 7.6 Hz | 4H |
| -CH ₂ -CH ₂ -CH ₂ - (Azetidine) | 2.35 | quint, J = 7.6 Hz | 2H |

Experimental Protocol

This protocol describes a representative method for the synthesis of **Azetidine, 1-[(4-fluorophenyl)sulfonyl]-**.

Materials and Equipment:

- Azetidine
- 4-Fluorophenylsulfonyl chloride
- Triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Standard laboratory glassware
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

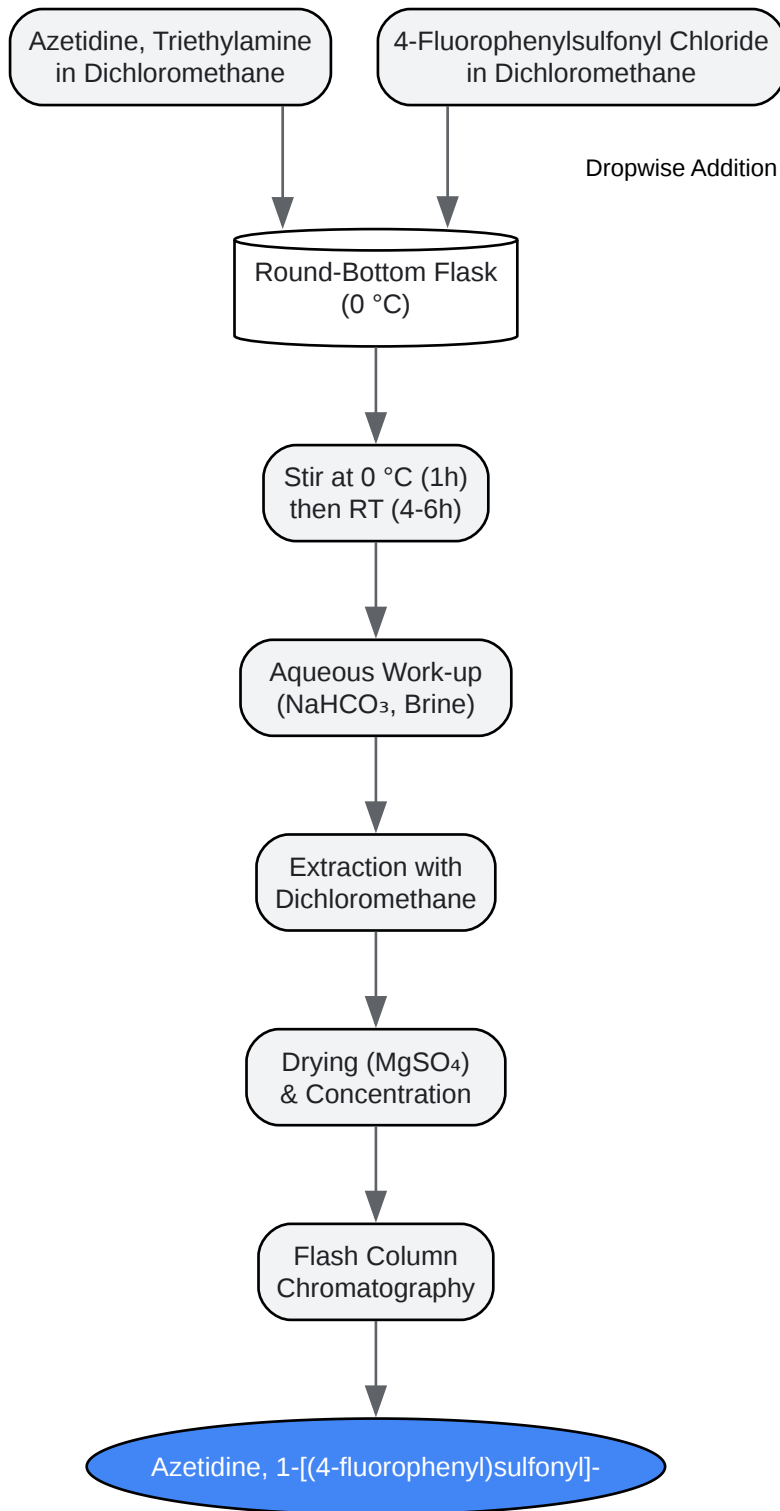
- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve azetidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.

- Addition of Sulfonyl Chloride: Dissolve 4-fluorophenylsulfonyl chloride (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via a dropping funnel over 30 minutes.
- Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
- Work-up:
 - Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **Azetidine, 1-[(4-fluorophenyl)sulfonyl]-**.

Visualizations

Experimental Workflow

Synthesis Workflow for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

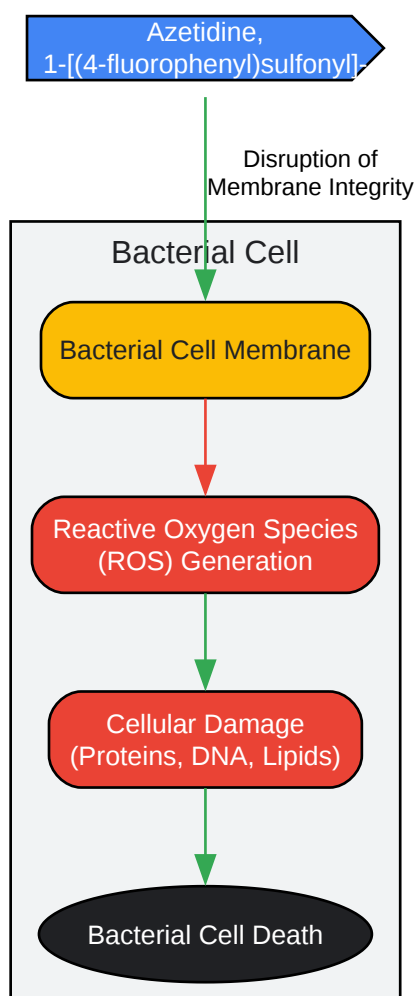
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Caption: A schematic overview of the synthetic procedure.

Potential Biological Activity and Signaling Pathway

N-sulfonylated azetidines have been investigated for their potential as antimicrobial agents. A plausible mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and the generation of reactive oxygen species (ROS), ultimately causing bacterial cell death.

Proposed Antibacterial Mechanism of Action



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Caption: A proposed mechanism for antibacterial activity.

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References

- 1. chemscene.com [chemscene.com]
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